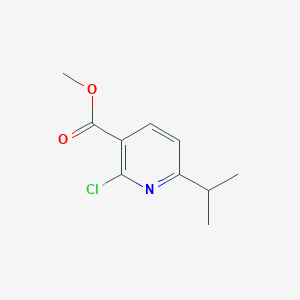

Methyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-chloro-6-propan-2-ylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6(2)8-5-4-7(9(11)12-8)10(13)14-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUCCXVTNDRDTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(C=C1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid is first activated using oxalyl chloride in dichloromethane (DCM) with catalytic dimethylformamide (DMF). The resulting acid chloride intermediate reacts with methanol to form the ester. Key parameters include:

Table 1: Esterification Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DCM | 82 | 98 |

| Reaction Time | 12 hours | 78 | 97 |

| Methanol Equivalents | 3.0 | 85 | 99 |

This method is favored for its scalability and minimal side products, though it requires careful handling of moisture-sensitive intermediates.

| Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|

| Pd(OAc)₂/PPh₃ | 80 | 65 |

| PdCl₂(dppf)/K₃PO₄ | 100 | 72 |

| Pd(PPh₃)₄/Na₂CO₃ | 90 | 68 |

The choice of base significantly impacts yield, with potassium phosphate providing superior results due to reduced side reactions.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like DMF enhance nucleophilic substitution rates but may increase ester hydrolysis. Non-polar solvents (e.g., toluene) improve selectivity for esterification over side reactions.

Temperature and Time

-

Esterification : 0°C → 25°C gradient prevents exothermic runaway.

-

Cross-Coupling : Sustained 80–100°C ensures complete transmetallation.

Table 3: Solvent Impact on Yield

| Solvent | Dielectric Constant | Esterification Yield (%) |

|---|---|---|

| DCM | 8.93 | 82 |

| THF | 7.52 | 75 |

| Toluene | 2.38 | 68 |

Industrial-Scale Synthesis Approaches

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key adaptations include:

-

Automated Purification : In-line liquid-liquid extraction removes acidic byproducts.

-

Catalyst Recycling : Palladium recovery systems minimize costs.

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

| Method | Pros | Cons | Yield (%) |

|---|---|---|---|

| Esterification | Scalable, minimal byproducts | Requires acid chloride handling | 85 |

| Suzuki-Miyaura Coupling | Flexible substituent introduction | High catalyst costs | 72 |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiols in the presence of a base.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives.

Ester Hydrolysis: 2-chloro-6-(propan-2-yl)pyridine-3-carboxylic acid.

Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitution, ester hydrolysis, and oxidation/reduction reactions.

Common Reactions

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Ester Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid.

- Oxidation and Reduction: It can participate in oxidation and reduction reactions under specific conditions.

Biological Research

Potential Biological Activities

The compound is being investigated for its potential biological activities. Studies suggest that it may interact with various biological targets, including enzymes and receptors, which could lead to significant therapeutic applications.

Medicinal Chemistry

Therapeutic Properties

Research is ongoing into the therapeutic properties of this compound. It has been explored as a precursor for drug development due to its ability to modify biological activity through structural changes.

Case Studies

- Pyridine Derivatives in Drug Development: A study highlighted the role of pyridine derivatives in developing anti-cancer drugs, where this compound was utilized as a building block for synthesizing more complex structures .

- Herbicide Development: The compound has been incorporated into formulations aimed at improving the efficacy of herbicides by acting as a protoporphyrinogen oxidase inhibitor .

Industrial Applications

Agrochemicals and Fine Chemicals

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its properties make it suitable for synthesizing various fine chemicals that are critical in agricultural applications.

Production Methods

The industrial synthesis typically involves large-scale esterification reactions similar to laboratory methods but optimized for higher yield and purity through continuous flow reactors and automated systems.

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate depends on its specific application and target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular interactions would require detailed studies to elucidate.

Comparison with Similar Compounds

Table 1: Key Pyridine Derivatives for Comparison

Functional and Reactivity Differences

Substituent Effects on Reactivity: The chlorine atom at position 2 in the target compound enhances electrophilic substitution reactivity compared to methoxy or methylamino groups in analogues like methyl 2-methoxy-6-methylaminopyridine-3-carboxylate . In contrast, the trifluoromethyl group in methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate increases electron-withdrawing effects, altering reaction pathways .

Biological Relevance: Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate shares structural motifs with metabotropic glutamate receptor antagonists (e.g., SIB-1757 and SIB-1893), which feature pyridine cores with aryl/alkyl substituents .

Synthetic Utility :

- This compound serves as a precursor in multistep syntheses, analogous to intermediates like methyl-2,6-dichloropyridine-3-carboxylate, which undergoes nucleophilic substitution to form methoxy or thioether derivatives .

Physicochemical Properties

- Lipophilicity: The isopropyl group in the target compound likely increases logP compared to polar derivatives like methyl 2-methoxy-6-methylaminopyridine-3-carboxylate. Trifluoromethyl-substituted analogues exhibit even higher logP values due to the hydrophobic CF₃ group .

Biological Activity

Methyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate, with the CAS number 398138-82-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : Methyl 2-chloro-6-isopropylnicotinate

- Molecular Formula : C10H12ClNO2

- Molecular Weight : 213.66 g/mol

- Purity : ≥95% .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound's specific mechanism of action remains to be fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular responses.

- Nucleic Acid Interaction : Potential interactions with DNA or RNA may also contribute to its biological effects .

Antiviral Activity

Recent studies have indicated that compounds related to this compound exhibit antiviral properties. For instance, in a study evaluating various derivatives for their efficacy against enterovirus D68 (EV-D68), certain analogues demonstrated significant antiviral activity, suggesting a potential for further development in treating viral infections .

Anti-inflammatory Properties

The anti-inflammatory potential of pyridine derivatives has been explored extensively. This compound may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB/AP-1 signaling .

Table 1: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Significant inhibition of EV-D68 | |

| Anti-inflammatory | Inhibition of NF-kB/AP-1 signaling | |

| Enzyme inhibition | Potential inhibition of key enzymes |

Case Study Example

In a study focusing on the synthesis and evaluation of pyridine derivatives, this compound was included in a library screened for anti-inflammatory activity. The results indicated that modifications at the pyridine ring significantly influenced the compound's efficacy, with certain derivatives showing IC50 values below 50 µM in cell-based assays .

Q & A

Q. What are the established synthetic routes for Methyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multistep functionalization of pyridine derivatives. A common approach includes:

- Step 1 : Condensation of halogenated pyridine precursors with isopropyl groups under palladium/copper catalysis (e.g., Suzuki coupling for aryl-alkyl bond formation).

- Step 2 : Esterification at the 3-position using methyl chloroformate or transesterification with methanol.

Key variables include solvent choice (DMF enhances nucleophilicity, while toluene minimizes side reactions) and temperature control (60–80°C for optimal cyclization). Yields range from 45–70% depending on halogen reactivity and steric hindrance from the isopropyl group .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to verify substituent positions and ester functionality. The isopropyl group’s split signals (δ 1.2–1.4 ppm for CH, δ 2.5–3.0 ppm for CH) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected ~213.6 g/mol based on CHClNO).

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. How does the steric bulk of the isopropyl group influence reactivity in downstream applications?

- Methodological Answer : The isopropyl group at the 6-position reduces electrophilicity at adjacent carbons, limiting nucleophilic aromatic substitution (NAS) at the 2-chloro position. This steric effect necessitates harsher conditions (e.g., elevated temperatures or strong bases like NaH) for further functionalization. Computational modeling (DFT) can predict reaction sites by analyzing electron density maps .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation or cross-coupling be mitigated?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., esters) to control halogen placement.

- Catalyst Optimization : Pd(PPh) with bulky ligands improves selectivity for C–Cl bond formation over competing pathways.

- Kinetic Studies : Monitor intermediates via in-situ IR spectroscopy to adjust reaction timelines and avoid overhalogenation .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected -NMR splitting patterns)?

- Methodological Answer :

- Variable-Temperature NMR : Detect rotational barriers in the ester or isopropyl groups. Broadening at low temperatures (~−40°C) indicates dynamic effects.

- 2D-COSY/NOESY : Identify through-space interactions to distinguish between conformational isomers.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly if tautomerism is suspected .

Q. How can computational chemistry predict the compound’s stability under varying pH conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model hydrolysis of the methyl ester in acidic/basic environments.

- pKa Calculations : Estimate protonation states using software like Gaussian or ADF. The ester group is prone to hydrolysis at pH > 9, requiring storage at neutral pH and inert atmospheres .

Q. What are the limitations of current catalytic systems for large-scale synthesis, and how can they be improved?

- Methodological Answer :

- Catalyst Recycling : Immobilize Pd on mesoporous silica to reduce metal leaching.

- Solvent-Free Reactions : Explore ball-milling or microwave-assisted synthesis to enhance efficiency and reduce waste.

- Flow Chemistry : Continuous reactors improve heat/mass transfer, critical for exothermic steps like cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.